molecular formula C27H22F2N6O2 B2682373 2-(3-fluorophenyl)-6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 933252-45-0

2-(3-fluorophenyl)-6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Katalognummer: B2682373
CAS-Nummer: 933252-45-0
Molekulargewicht: 500.51
InChI-Schlüssel: RLOYKOUCSAMCAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

CAS-Nummer

933252-45-0

Molekularformel

C27H22F2N6O2

Molekulargewicht

500.51

IUPAC-Name

2-(3-fluorophenyl)-6-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one

InChI

InChI=1S/C27H22F2N6O2/c28-19-8-10-21(11-9-19)32-12-14-33(15-13-32)24(36)17-34-23-7-2-1-6-22(23)26-30-25(31-35(26)27(34)37)18-4-3-5-20(29)16-18/h1-11,16H,12-15,17H2

InChI-Schlüssel

RLOYKOUCSAMCAB-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C4=CC=CC=C4C5=NC(=NN5C3=O)C6=CC(=CC=C6)F

Löslichkeit

not available

Herkunft des Produkts

United States

Beschreibung

The compound 2-(3-fluorophenyl)-6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a triazoloquinazolinone derivative featuring dual fluorinated aromatic systems and a piperazine-linked ethylketone side chain.

Biologische Aktivität

The compound 2-(3-fluorophenyl)-6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a complex organic molecule that has garnered interest for its potential biological activities. This article aims to compile and analyze the available data regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C24H26F2N5O2C_{24}H_{26}F_{2}N_{5}O_{2} with a molecular weight of approximately 436.5 g/mol. The structure includes a triazoloquinazolinone core, which is known for diverse biological activities.

1. Monoamine Oxidase Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. In a comparative study, derivatives containing piperazine moieties demonstrated significant MAO-B inhibitory activities with IC50 values as low as 0.013 µM for certain analogs . The selectivity for MAO-B over MAO-A suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s.

2. Urease Inhibition

Another area of investigation is the compound's urease inhibition capability. Compounds with similar structures have shown promising urease inhibition activity, with IC50 values ranging from 3.06 to 4.40 µM, outperforming standard inhibitors like thiourea . This property may have implications in treating conditions such as urinary tract infections and kidney stones.

3. Neuroprotective Effects

The compound exhibits neuroprotective properties through sigma receptor antagonism. A related study indicated that sigma receptor ligands could mitigate the neurotoxic effects of substances like methamphetamine in vitro, suggesting that this compound may also offer protective benefits against neurotoxicity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The inhibition of MAO leads to increased levels of neurotransmitters such as serotonin and dopamine, which can improve mood and cognitive functions.
  • Urease Activity Modulation : By inhibiting urease, the compound can reduce ammonia production in the body, potentially alleviating symptoms associated with urea cycle disorders.
  • Sigma Receptor Interaction : The interaction with sigma receptors may influence various signaling pathways involved in neuroprotection and apoptosis regulation.

Case Studies

Several case studies have been documented regarding similar compounds:

  • A study on pyridazinone derivatives reported that specific substitutions on the piperazine ring significantly enhanced MAO-B inhibition while maintaining low cytotoxicity toward healthy fibroblast cells (L929) .
  • Another research highlighted the analgesic properties of related compounds, demonstrating their ability to alleviate pain in animal models while noting side effects such as gastric ulceration .

Data Summary Table

Activity TypeTarget Enzyme/ReceptorIC50 Value (µM)References
MAO-B InhibitionMAO-B0.013
Urease InhibitionUrease3.06 - 4.40
NeuroprotectionSigma ReceptorsN/A

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Research indicates that compounds with similar piperazine structures exhibit antidepressant properties. The piperazine moiety is known to interact with serotonin and dopamine receptors, which are critical in mood regulation. Studies have shown that derivatives of this compound may enhance serotonergic activity, suggesting potential as antidepressants .

Antitumor Activity

The quinazoline core is recognized for its antitumor properties. Compounds containing this structure have been explored as inhibitors of various kinases involved in cancer progression. Preliminary studies indicate that the target compound may inhibit cell proliferation in specific cancer cell lines, making it a candidate for further investigation as an anticancer agent .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of related compounds. The presence of fluorophenyl groups has been associated with enhanced antibacterial activity. This compound could be effective against resistant bacterial strains, warranting further exploration in the field of infectious diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profile of this compound. Modifications to the piperazine and quinazoline rings can significantly influence biological activity:

ModificationEffect on Activity
Addition of fluorineIncreases lipophilicity and receptor binding affinity
Alteration of piperazine substituentsModulates interaction with neurotransmitter receptors
Variations in the quinazoline coreAffects kinase inhibition potency

Case Study 1: Antidepressant Activity

A study published in Frontiers in Pharmacology explored various piperazine derivatives for their antidepressant effects. The findings suggested that compounds similar to the target molecule exhibited significant improvements in depression models due to enhanced serotonergic activity .

Case Study 2: Antitumor Efficacy

In a recent article from Pharmaceutical Research, researchers synthesized several quinazoline derivatives and tested their antitumor effects against breast cancer cell lines. One derivative exhibited IC50 values comparable to established chemotherapeutic agents, indicating promising potential for further development .

Case Study 3: Antimicrobial Screening

A review on antimicrobial agents highlighted several fluorinated compounds with notable efficacy against Gram-positive bacteria. The target compound's structural similarity to these agents suggests it may also possess significant antimicrobial properties, which should be investigated through systematic testing against various pathogens .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Triazoloquinazolinone vs. Tetrazoloquinazolinone

The target compound’s [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one core distinguishes it from tetrazolo[1,5-c]quinazolin-5(6H)-one derivatives reported in . For example:

  • 6-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)tetrazolo[1,5-c]quinazolin-5(6H)-one (Compound 3 in ) shares a piperazine-ethylketone side chain but replaces the triazole ring with a tetrazole. This structural variation impacts electronic properties and metabolic stability, as tetrazoles are more polar and resistant to oxidative degradation compared to triazoles .
Fluorophenyl Substitutions
  • The target compound has 3-fluorophenyl and 4-fluorophenyl groups, whereas ’s Compound 3 features a 2-fluorophenyl on the piperazine ring. Fluorine position influences steric and electronic interactions; para-substitution (as in the target) may enhance π-stacking in hydrophobic binding pockets compared to ortho-substitution .

Pharmacokinetic and Bioactivity Trends

Piperazine Moieties

The inclusion of a 4-(4-fluorophenyl)piperazin-1-yl group in the target compound parallels optimization strategies seen in bromodomain inhibitors like AZD5153 (). Piperazine derivatives improve solubility and enable bivalent binding modes, enhancing potency and pharmacokinetic profiles .

Anticancer Activity

highlights that tetrazoloquinazolinones with piperazine side chains (e.g., Compound 3, 96.8% yield) exhibit anticancer activity, with LC-MS confirming molecular stability (m/z 408 [M+H]+). The target compound’s triazolo core may confer similar or enhanced activity due to improved lipophilicity, though direct comparative data are lacking .

Structural Comparison Table

Compound Name / ID Core Structure Key Substituents Bioactivity (Reported) Yield / Stability Reference
Target Compound Triazoloquinazolinone 3-Fluorophenyl, 4-(4-fluorophenyl)piperazine Not explicitly reported N/A
6-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)tetrazolo[1,5-c]quinazolin-5(6H)-one Tetrazoloquinazolinone 2-Fluorophenyl-piperazine Anticancer 96.8% yield, m/z 408
6-(2-Morpholino-2-oxoethyl)tetrazolo[1,5-c]quinazolin-5(6H)-one Tetrazoloquinazolinone Morpholino Anticancer 73.3% yield, m/z 315
AZD5153 Triazolopyridazine Bivalent bromodomain-binding piperazine BRD4 inhibition High PK stability

Key Research Findings and Implications

Fluorine Positioning : Para-fluorine on the piperazine ring (target compound) may improve receptor affinity compared to ortho-substituted analogs, as para-substitution minimizes steric hindrance .

Core Heterocycle: Triazoloquinazolinones may exhibit superior metabolic stability over tetrazolo analogs due to reduced polarity, though this requires experimental validation.

Piperazine Optimization : Piperazine derivatives enhance pharmacokinetic properties, as demonstrated by AZD5153’s success in bromodomain inhibition .

Q & A

Basic: What synthetic routes are commonly employed for synthesizing this compound?

Answer:
The compound is typically synthesized via multi-step protocols involving heterocyclic coupling and functional group transformations. For example:

  • Stepwise coupling : Start with fluorophenyl precursors (e.g., 3-fluorophenyl derivatives) and piperazine intermediates. Introduce the triazoloquinazolinone core via cyclization reactions under acidic or catalytic conditions .
  • Key intermediates : Use methyl or ethyl esters (e.g., 4,5-dimethoxy-2-nitrobenzoate) as starting materials, followed by nucleophilic substitution and amidation steps to attach the piperazine-oxoethyl moiety .
  • Yield optimization : Reaction conditions (e.g., solvent polarity, temperature) and catalysts (e.g., Pd for cross-coupling) significantly impact yields. Orthogonal purification (HPLC, column chromatography) is critical for isolating the final product .

Basic: Which spectroscopic techniques are optimal for structural characterization?

Answer:
A combination of NMR, HRMS, and IR is essential:

  • ¹H/¹³C NMR : Resolve fluorophenyl (δ ~7.0–7.8 ppm) and piperazine (δ ~3.0–4.0 ppm) protons. Fluorine-induced splitting patterns help confirm substituent positions .
  • HRMS : Validate molecular weight (e.g., [M+H]+ peaks) and isotopic patterns (e.g., chlorine/fluorine signatures) .
  • X-ray crystallography : For unambiguous confirmation of the triazoloquinazolinone scaffold and substituent geometry, if single crystals are obtainable .

Advanced: How should researchers design experiments to assess environmental fate and biodegradation?

Answer:
Adopt a tiered approach combining laboratory and field studies :

  • Lab studies :
    • Hydrolysis/photolysis : Expose the compound to UV light or varying pH buffers to simulate environmental degradation. Monitor via LC-MS .
    • Soil/water partitioning : Use OECD Guideline 106 to measure adsorption coefficients (Kd) .
  • Field monitoring : Deploy passive samplers in aquatic systems near pharmaceutical facilities. Analyze metabolites (e.g., de-fluorinated derivatives) using high-resolution mass spectrometry .
  • Ecotoxicity assays : Test on model organisms (e.g., Daphnia magna) to assess acute/chronic effects .

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer:
Address discrepancies through methodological harmonization :

  • Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds to minimize variability .
  • Substituent analysis : Compare bioactivity of analogs with modified fluorophenyl or piperazine groups. For example, replacing 4-fluorophenyl with 2-chlorophenyl may alter receptor affinity .
  • Orthogonal validation : Confirm results using multiple techniques (e.g., SPR for binding kinetics alongside functional cAMP assays) .

Basic: What in vitro models are suitable for initial pharmacological screening?

Answer:

  • Enzyme inhibition assays : Test against kinases or phosphodiesterases using fluorogenic substrates (e.g., AMP-Glo™ for kinase activity) .
  • Cellular models : Use cancer cell lines (e.g., MCF-7) for cytotoxicity screening via MTT assays. Include positive controls (e.g., doxorubicin) .
  • Receptor binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for serotonin/dopamine receptors) to determine IC50 values .

Advanced: What strategies improve synthetic yield and purity?

Answer:

  • Catalyst screening : Test Pd-, Cu-, or Ni-based catalysts for cross-coupling steps. For example, Pd(OAc)₂/Xantphos improves piperazine-ethyl coupling efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require low-temperature quenching to prevent byproducts .
  • Crystallization techniques : Use anti-solvent precipitation (e.g., water in DCM) to isolate pure crystals. Monitor polymorphs via DSC .

Advanced: How can computational modeling predict binding modes and selectivity?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., serotonin receptors). Prioritize fluorophenyl and piperazine moieties as key pharmacophores .
  • MD simulations : Run 100-ns trajectories in explicit solvent to assess stability of ligand-receptor complexes. Analyze hydrogen bonds and π-π stacking .
  • QSAR models : Corporate substituent electronic parameters (Hammett σ) to predict bioactivity trends across analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.